1-(Cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that features a benzimidazole core fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the cyanide group and the cyclohexylamino substituent adds to its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by cyclization with a pyridine derivative under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the cyanide group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzimidazole Derivatives: Such as 2-(2-furyl)-1H-benzimidazole.
Pyrido[1,2-a]benzimidazole Derivatives: Such as 2-phenylpyrido[1,2-a]benzimidazole.
Uniqueness: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to the presence of the cyclohexylamino group, which enhances its lipophilicity and potential biological activity. The cyanide group also provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-3-16-14(2)17(13-22)21-24-18-11-7-8-12-19(18)25(21)20(16)23-15-9-5-4-6-10-15/h7-8,11-12,15,23H,3-6,9-10H2,1-2H3 |
InChI Key |
WLYGXKYDBOJKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.